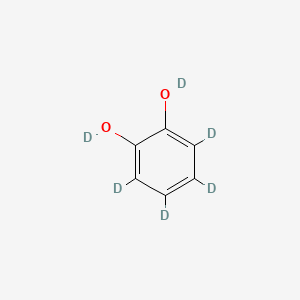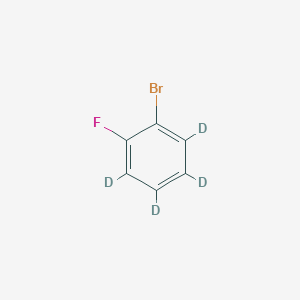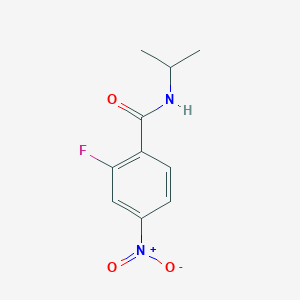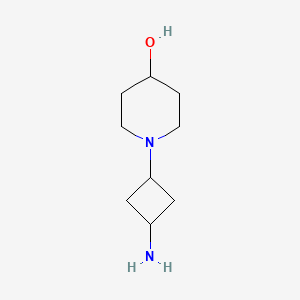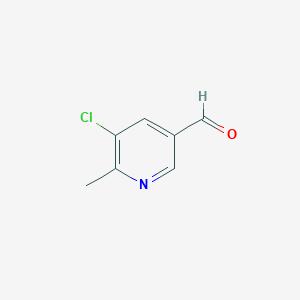
1-(4-Fluorofenil)-3,3-dimetilciclobutan-1-amina
Descripción general
Descripción
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine (FDCB) is a cyclobutanone derivative that has been studied for its potential applications in scientific research. FDCB is a synthetic compound that has been used as a building block for a variety of organic and inorganic molecules. It is a versatile molecule that has been used for a wide range of applications, including drug discovery, organic synthesis, and biochemistry. FDCB has been studied for its ability to act as an inhibitor of enzymes and pathways, as well as its potential use as a substrate and intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo fenilo fluorado puede mejorar la actividad biológica de las moléculas sintetizadas debido a las propiedades únicas de los átomos de flúor en la química medicinal .
Química Medicinal
En la química medicinal, la introducción de un átomo de flúor a menudo aumenta la estabilidad metabólica de los fármacos. “1-(4-Fluorofenil)-3,3-dimetilciclobutan-1-amina” podría utilizarse para desarrollar nuevos agentes terapéuticos con propiedades farmacocinéticas mejoradas .
Ligando para Química de Coordinación
El grupo amina en este compuesto puede actuar como un donador en complejos de coordinación. Se podría utilizar para sintetizar nuevos complejos metálicos con posibles aplicaciones en catálisis o ciencia de materiales .
Síntesis de Pirazol Fluorado
Los pirazoles fluorados son importantes en algunas actividades biológicas, como las funciones antimicrobianas y antitumorales. Este compuesto podría utilizarse como precursor en la síntesis de derivados de pirazol fluorados .
Investigación Antimicrobiana
Debido a la presencia del grupo fluorofenilo, los derivados de este compuesto podrían explorarse por sus propiedades antimicrobianas. La investigación en esta área podría conducir al desarrollo de nuevos antibióticos .
Investigación del Cáncer
La estructura del compuesto permite posibles aplicaciones contra el cáncer. Se podrían realizar estudios de acoplamiento molecular para explorar su afinidad de unión a varios receptores relacionados con el cáncer .
Mecanismo De Acción
Target of Action
Compounds with similar structures often interact with receptors in the central nervous system. For example, many drugs that contain a fluorophenyl group are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes in the brain .
Mode of Action
The compound might bind to its target receptor, causing a conformational change that triggers a cascade of intracellular events. This could lead to changes in cell function, such as altered gene expression or enzyme activity .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Many drugs that act on the central nervous system can influence neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in neuronal firing rates to alterations in the levels of certain neurotransmitters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or its stability could be affected by high temperatures .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine in laboratory experiments include its versatility and its ability to act as an inhibitor of enzymes and pathways. Additionally, 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is a relatively inexpensive compound and is easily synthesized. The limitations of using 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine in laboratory experiments include its potential toxicity and its potential to interfere with other compounds. Additionally, 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is not approved for human use and should not be used in experiments involving humans.
Direcciones Futuras
Potential future directions for 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in drug discovery, organic synthesis, and biochemistry could be beneficial. Finally, further research into its potential use as a substrate and intermediate in organic synthesis could be beneficial.
Análisis Bioquímico
Biochemical Properties
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine transporters and receptors, influencing dopamine-related signaling pathways . The nature of these interactions involves binding to the active sites of these proteins, thereby modulating their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in inflammation and pain response . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability and degradation rate can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include hydroxylation and N-dealkylation, which lead to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential for side effects.
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound within the cell can affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFJVXTPQBZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



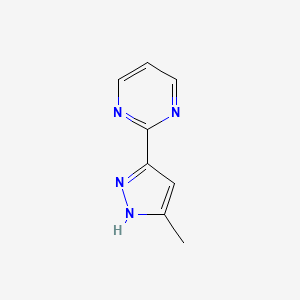

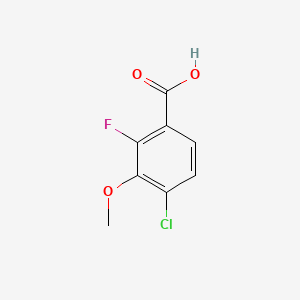
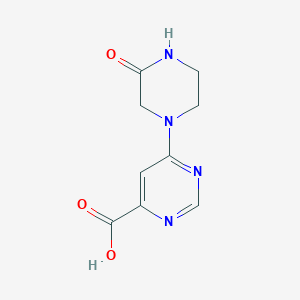

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
